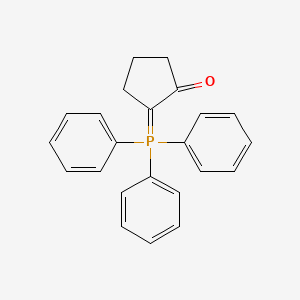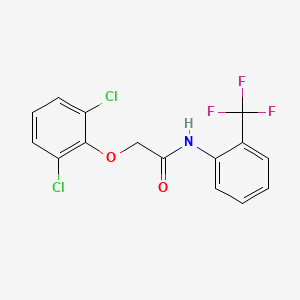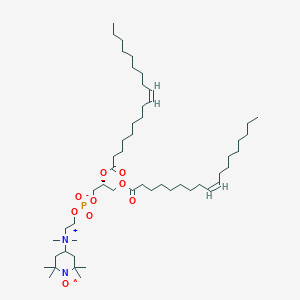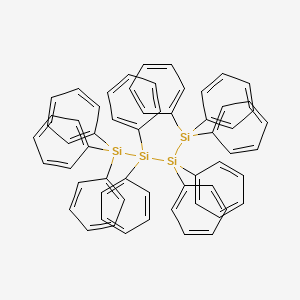
Octyl(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl(triphenyl)stannane is an organotin compound with the chemical formula C26H32Sn. It consists of an octyl group (C8H17) attached to a tin (Sn) atom, which is also bonded to three phenyl groups (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with octylmagnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction is as follows:
Ph3SnCl+C8H17MgBr→Ph3SnC8H17+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction for forming carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of octyl(triphenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin chloride (C12H27ClSn): Another organotin compound with similar applications but different chemical properties.
Triphenyltin hydroxide (C18H15OSn): Used in agriculture as a fungicide.
Tetraphenyltin (C24H20Sn): Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
Octyl(triphenyl)stannane is unique due to its specific combination of an octyl group and three phenyl groups attached to the tin atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C26H32Sn |
|---|---|
Peso molecular |
463.2 g/mol |
Nombre IUPAC |
octyl(triphenyl)stannane |
InChI |
InChI=1S/C8H17.3C6H5.Sn/c1-3-5-7-8-6-4-2;3*1-2-4-6-5-3-1;/h1,3-8H2,2H3;3*1-5H; |
Clave InChI |
RMCGDGIGQJQINH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)





![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)
![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)

